N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazole ring, a pyridine moiety, and an azetidine ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine intermediate, which is then coupled with a thiazole derivative. The key steps include:
Formation of the Azetidine Intermediate: This step involves the cyclization of a suitable precursor, such as a halogenated pyridine, with an amine to form the azetidine ring.
Coupling with Thiazole Derivative: The azetidine intermediate is then reacted with a thiazole carboxylic acid derivative under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets such as enzymes and receptors.
Medicine: Preliminary research suggests that it may have therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide exerts its effects is related to its ability to interact with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these proteins. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
Comparison with Similar Compounds
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have been studied for their biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring are known for their diverse biological activities, including antimicrobial and anticancer properties.
Azetidine Derivatives: The azetidine ring is a common feature in many bioactive molecules, contributing to their pharmacological properties.
The uniqueness of this compound lies in its combination of these structural elements, which can result in unique biological activities and chemical reactivity.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-16(13(18)11-8-19-9-15-11)10-6-17(7-10)12-4-2-3-5-14-12/h2-5,8-10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQXXJSRSHJFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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